(1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
(1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[321]oct-2-ene is a bicyclic compound characterized by its unique structure, which includes a difluorophenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves a series of organic reactions. One common method includes the use of a [5+2] cascade approach, which involves oxidative dearomatization followed by a cycloaddition reaction . This method allows for the formation of the bicyclic structure with high diastereoselectivity and good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the difluorophenyl position.
Scientific Research Applications
Chemistry
In chemistry, (1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, the compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The difluorophenyl sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The bicyclic structure provides rigidity and specificity in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
- (1S,5S,6R)-6-acetylamino-(5′-methoxyindolo[2,3-b])bicyclo[3.2.1]oct-2-ene
- (1R,2S,5R)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
Uniqueness
Compared to similar compounds, (1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is unique due to the presence of the difluorophenyl sulfonyl group. This functional group imparts distinct chemical and biological properties, making the compound valuable for specific applications in research and industry.
Properties
IUPAC Name |
8-(2,6-difluorophenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO2S/c14-11-5-2-6-12(15)13(11)19(17,18)16-9-3-1-4-10(16)8-7-9/h1-3,5-6,9-10H,4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHGTPRLVLBOSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2S(=O)(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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